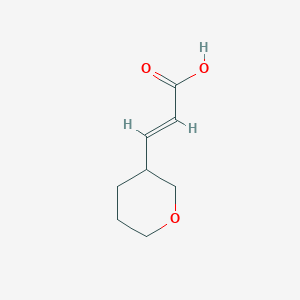
(2E)-3-(oxan-3-yl)prop-2-enoic acid
説明
(2E)-3-(oxan-3-yl)prop-2-enoic acid is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2E)-3-(oxan-3-yl)prop-2-enoic acid, also known as 3-(oxolan-3-yl)prop-2-enoic acid, is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Structural Characteristics
The compound features a propenoic acid moiety attached to an oxane ring. Its unique structure allows it to participate in various biochemical interactions, influencing cellular processes. The specific arrangement of functional groups contributes to its distinct chemical and biological properties, making it a candidate for further investigation in medicinal chemistry and biological research.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes, potentially acting as an inhibitor or modulator. This interaction could influence metabolic pathways relevant to various diseases.
- Cell Signaling : The oxane moiety may participate in signaling pathways by interacting with cellular receptors or other biomolecules, affecting processes such as cell proliferation and apoptosis.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could contribute to its protective effects against oxidative stress in cells.
In Vitro Studies
Research has focused on the in vitro effects of this compound on different cell lines. For instance:
- Cytotoxicity Assays : Studies have assessed the cytotoxic effects of the compound on cancer cell lines, revealing dose-dependent responses that indicate potential anti-cancer properties.
- Phytotoxicity Assessments : The compound's influence on plant growth has been evaluated through germination assays with species such as Lepidium sativum (garden cress). Results indicated that certain concentrations could inhibit germination and root growth, suggesting possible herbicidal activity .
Case Studies
- Case Study on Cancer Cell Lines : A study investigating the effects of (2E)-3-(oxan-3-y)prop-2-enoic acid on breast cancer cell lines demonstrated significant cytotoxicity at higher concentrations, with IC50 values indicating effective inhibition of cell viability compared to control groups.
- Phytotoxicity Evaluation : In another case study involving olive mill solid wastes, the presence of phenolic compounds similar to (2E)-3-(oxan-3-y)prop-2-enoic acid was shown to affect seed germination negatively. This highlights the potential environmental impact and applications in agricultural settings .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3-(Oxolan-2-yl)prop-2-enoic acid | Similar oxane ring but different position | Moderate cytotoxicity |
| 3-(Oxolan-4-yl)prop-2-enoic acid | Another positional isomer | Lower phytotoxicity than (2E)-3-(oxan-3-y) |
| Cinnamic Acid | Simple phenolic compound | Strong phytotoxicity |
The comparison indicates that while structurally similar compounds may exhibit related biological activities, the unique arrangement of functional groups in (2E)-3-(oxan-3-y)prop-2-enoic acid contributes to its distinct effects.
特性
IUPAC Name |
(E)-3-(oxan-3-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-8(10)4-3-7-2-1-5-11-6-7/h3-4,7H,1-2,5-6H2,(H,9,10)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHSVJASGNFHGW-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(COC1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















